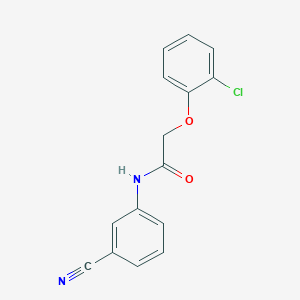![molecular formula C16H15ClN2O2 B5800211 3-chloro-N-{4-[(dimethylamino)carbonyl]phenyl}benzamide](/img/structure/B5800211.png)
3-chloro-N-{4-[(dimethylamino)carbonyl]phenyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-N-{4-[(dimethylamino)carbonyl]phenyl}benzamide, also known as 3-Cl-AHPC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and drug development.
Mecanismo De Acción
The mechanism of action for 3-chloro-N-{4-[(dimethylamino)carbonyl]phenyl}benzamide involves the inhibition of the enzyme histone deacetylase (HDAC). HDAC is involved in the regulation of gene expression and plays a role in the development of cancer and neurodegenerative diseases. By inhibiting HDAC, 3-chloro-N-{4-[(dimethylamino)carbonyl]phenyl}benzamide can induce apoptosis in cancer cells and potentially slow the progression of neurodegenerative disorders.
Biochemical and Physiological Effects:
Studies have shown that 3-chloro-N-{4-[(dimethylamino)carbonyl]phenyl}benzamide can induce cell cycle arrest, inhibit cell proliferation, and induce apoptosis in cancer cells. Additionally, the compound has been shown to improve cognitive function in animal models of Alzheimer's disease. However, further research is needed to fully understand the biochemical and physiological effects of 3-chloro-N-{4-[(dimethylamino)carbonyl]phenyl}benzamide.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-chloro-N-{4-[(dimethylamino)carbonyl]phenyl}benzamide in lab experiments is its specificity for HDAC inhibition. This allows for targeted inhibition of HDAC without affecting other enzymes or proteins. However, one limitation of using 3-chloro-N-{4-[(dimethylamino)carbonyl]phenyl}benzamide is its low solubility in water, which can affect its bioavailability and efficacy in experiments.
Direcciones Futuras
Future research on 3-chloro-N-{4-[(dimethylamino)carbonyl]phenyl}benzamide could focus on its potential use in combination with other cancer treatments to enhance their efficacy. Additionally, further studies could investigate the compound's potential use in treating other neurodegenerative disorders. Furthermore, research could explore ways to improve the solubility of 3-chloro-N-{4-[(dimethylamino)carbonyl]phenyl}benzamide to increase its bioavailability and efficacy in experiments.
Métodos De Síntesis
The synthesis of 3-chloro-N-{4-[(dimethylamino)carbonyl]phenyl}benzamide involves the reaction of 3-chlorobenzoic acid with 4-(dimethylamino)phenylacetyl chloride in the presence of triethylamine. The resulting product is then treated with hydroxylamine hydrochloride to obtain 3-chloro-N-{4-[(dimethylamino)carbonyl]phenyl}benzamide. The purity of the compound can be further improved through recrystallization.
Aplicaciones Científicas De Investigación
3-chloro-N-{4-[(dimethylamino)carbonyl]phenyl}benzamide has been studied for its potential use as a cancer treatment. Research has shown that the compound exhibits anti-tumor activity by inducing apoptosis in cancer cells. Additionally, 3-chloro-N-{4-[(dimethylamino)carbonyl]phenyl}benzamide has been investigated for its potential use in treating Alzheimer's disease and other neurodegenerative disorders.
Propiedades
IUPAC Name |
3-chloro-N-[4-(dimethylcarbamoyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O2/c1-19(2)16(21)11-6-8-14(9-7-11)18-15(20)12-4-3-5-13(17)10-12/h3-10H,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGJUCZSFLZEJMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-{4-[(dimethylamino)carbonyl]phenyl}benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,6-dimethoxy-4-[(4-methyl-1-piperazinyl)carbonothioyl]phenol](/img/structure/B5800141.png)
![4-ethoxy-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B5800149.png)
![1-{2-[(4,6-dimethyl-2-quinazolinyl)amino]-4-methyl-5-pyrimidinyl}ethanone](/img/structure/B5800160.png)

![3-({[(3-fluorobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5800167.png)
![N-{[(4-bromophenyl)amino]carbonyl}benzamide](/img/structure/B5800174.png)

![4-({[(1,3-benzodioxol-5-ylamino)carbonothioyl]amino}methyl)benzoic acid](/img/structure/B5800183.png)
![2-(4-chlorophenoxy)-N-[2-(methylthio)phenyl]acetamide](/img/structure/B5800191.png)


![N-(2,4-dimethylphenyl)-2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B5800219.png)
![N-ethyl-2,5-dimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5800224.png)
![2-methyl-3-phenyl-5-{[(1-phenyl-1H-tetrazol-5-yl)thio]methyl}pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5800226.png)